Enhanced Lipophilicity (LogP) Over Hydroxyl Analog for Membrane Permeability
The target compound exhibits a significantly higher predicted partition coefficient (XLogP3-AA = 1.3) compared to its close structural analog, 2-(4-(hydroxymethyl)piperidin-1-yl)acetamide (predicted XLogP3-AA = -0.3), indicating 40‑fold greater lipophilicity at equilibrium, which is a critical driver for passive membrane permeability and blood-brain barrier penetration potential for CNS drug targets [1].
| Evidence Dimension | Predicted LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 2-(4-(Hydroxymethyl)piperidin-1-yl)acetamide, XLogP3-AA = -0.3 |
| Quantified Difference | Δ LogP ≈ 1.6 units (approximate 40-fold difference in lipophilicity) |
| Conditions | Computational prediction by XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
For procurement decision-making, this predicted LogP difference demonstrates that the target compound fills a specific lipophilicity niche unsuitable for its hydroxyl analog, enabling exploration of hydrophobic binding pockets.
- [1] PubChem. (2026). Computed Properties. XLogP3-AA for CID 56724393 and CID 44119359. View Source
